molecular formula C19H21Cl2N3 B1662137 氯米唑盐酸盐 CAS No. 1163-36-6

氯米唑盐酸盐

货号: B1662137
CAS 编号: 1163-36-6
分子量: 362.3 g/mol
InChI 键: DNFMJYXRIMLMBZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Clemizole hydrochloride is a histamine H1 receptor antagonist with a range of applications, including potential therapeutic effects in hepatitis C infection, nephrotoxicity, and neurological disorders . It also functions as an inhibitor of TRPC5 ion channels and is under investigation for anti-tumor and anti-allergic activities .

Scientific Research Applications

Hepatitis C Treatment: Clemizole hydrochloride has a potential therapeutic effect on hepatitis C infection . It inhibits NS4B's RNA binding and HCV replication . Its antiviral effect is synergistic with HCV protease inhibitors such as SCH503034 and VX950, without causing toxicity . Combining clemizole with SCH503034 reduces the frequency of resistant mutants compared to using either drug alone, and no cross-resistance to clemizole of SCH503034-resistant mutants has been observed .

TRPC5 Channel Inhibition: Clemizole hydrochloride is a potent inhibitor of TRPC5 channels . It has been tested in animal models of Cis-induced nephrotoxicity, where it attenuated histopathological alterations and decreased levels of urine urea nitrogen, creatinine, and urine neutrophil gelatinase-associated lipocalin .

Cardiac Effects: Clemizole blocks cardiac potassium currents, specifically hERG channels, and moderately inhibits cardiac IKs, delaying cardiac repolarization and prolonging the QT interval . It acts as a pore blocker of hERG channels, with specific mutations (S631A, S636A, Y652A, and F656V) reducing its inhibitory effect . Caution is advised when using clemizole due to these cardiac effects .

Neurological Disorders: Clemizole hydrochloride is being assessed as adjunctive therapy for Dravet syndrome and Lennox-Gastaut syndrome . A study evaluating its efficacy in Dravet syndrome showed it was well-tolerated by both male and female participants . A phase II multicenter, randomized, double-blind, placebo-controlled study is assessing its efficacy as adjunctive therapy in patients with Dravet syndrome with documented genetic mutations of the SCN1A gene . Additionally, clemizole hydrochloride is under investigation as adjunctive therapy in children with Lennox-Gastaut syndrome to evaluate its efficacy in reducing the frequency of seizures .

Anti-tumor and Anti-allergic Activities: Clemizole hydrochloride is an orally bioavailable histamine H1 antagonist with potential anti-tumor and anti-allergic activities . It binds to and blocks the H1 receptor, preventing the interaction between histamine and the H1 receptor and inhibiting H1-mediated signaling . This may inhibit or prevent the symptoms caused by histamine activity and rescue or prevent allergic reactions. Clemizole inhibits the proliferation of certain tumor cell types, though the exact mechanism of its antineoplastic effect is not yet fully understood .

Data Table

ApplicationDescription
Hepatitis C TreatmentInhibits NS4B RNA binding and HCV replication; synergistic with protease inhibitors .
TRPC5 Channel InhibitionPotent inhibitor of TRPC5 channels; attenuates histopathological alterations and decreases levels of urine urea nitrogen, creatinine, and urine neutrophil gelatinase-associated lipocalin in Cis-induced nephrotoxicity .
Cardiac EffectsBlocks hERG channels, moderately inhibits cardiac IKs, delays cardiac repolarization, and prolongs the QT interval; acts as a pore blocker of hERG channels .
Neurological DisordersBeing assessed as adjunctive therapy for Dravet syndrome and Lennox-Gastaut syndrome; well-tolerated in patients with Dravet syndrome; under investigation for reducing seizure frequency in Lennox-Gastaut syndrome .
Anti-tumor/Anti-allergic ActivitiesHistamine H1 antagonist; binds to and blocks the H1 receptor, preventing histamine interaction and inhibiting H1-mediated signaling; may inhibit symptoms caused by histamine activity and rescue or prevent allergic reactions; inhibits the proliferation of certain tumor cell types .

Case Studies

  • Cisplatin-Induced Nephrotoxicity: In an animal model, clemizole hydrochloride was tested for its ability to prevent cisplatin-induced nephrotoxicity in Spraque–Dawley rats. The rats were divided into groups receiving cisplatin (Cis) alone or in combination with different doses of clemizole (1 mg/kg, 5 mg/kg, and 10 mg/kg). The study found that clemizole, at doses of 1 and 5 mg/kg, attenuated histopathological alterations induced by Cis, including tubular degeneration, congestion, hemorrhage, hyaline casts, glomerular collapse, and apoptotic cell death .
  • Hepatitis C Treatment: Clemizole's antiviral effect was studied in combination with the HCV protease inhibitor SCH503034. The results showed that the combination had antiviral effects that were significantly more potent than the theoretical additive effects, supporting that this combination was indeed synergistic. The calculated synergy and log volume were 210μM .
  • Dravet Syndrome: Clemizole hydrochloride is being assessed as adjunctive therapy for Dravet syndrome. A study evaluating its efficacy showed it was well-tolerated by both male and female participants .

生化分析

Biochemical Properties

Clemizole hydrochloride plays a significant role in various biochemical reactions. It is known to interact with transient receptor potential canonical 5 (TRPC5) channels, efficiently blocking TRPC5 currents and calcium entry in the low micromolar range . This interaction is crucial as TRPC5 channels are involved in various physiological processes, including neuronal signaling and vascular function. Additionally, clemizole hydrochloride has been shown to inhibit the binding of hepatitis C virus (HCV) RNA by the nonstructural protein 4B (NS4B), thereby inhibiting HCV RNA replication in cell culture .

Cellular Effects

Clemizole hydrochloride exerts several effects on different cell types and cellular processes. In neuronal cells, it has been observed to reduce the expression of alpha-synuclein and phosphorylated alpha-synuclein, which are associated with Parkinson’s disease pathology . This reduction leads to decreased oxidative stress and improved mitochondrial function. Furthermore, clemizole hydrochloride has been shown to influence cardiac cells by blocking potassium currents, specifically the human ether-à-go-go-related gene (hERG) potassium channels, which are essential for cardiac repolarization .

Molecular Mechanism

The molecular mechanism of clemizole hydrochloride involves its binding interactions with various biomolecules. As a TRPC5 channel inhibitor, clemizole hydrochloride blocks calcium entry by binding to the channel, irrespective of the mode of activation . This inhibition affects calcium-dependent signaling pathways, leading to reduced oxidative stress and improved mitochondrial function. Additionally, clemizole hydrochloride modulates serotoninergic transmission in the brain by acting as a high-affinity 5-HT2 receptor agonist, which contributes to its anticonvulsant effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of clemizole hydrochloride have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that clemizole hydrochloride is well-tolerated in both in vitro and in vivo models, with no significant degradation observed over extended periods . Long-term treatment with clemizole hydrochloride has demonstrated sustained improvements in mitochondrial function and reduced oxidative stress in neuronal cells .

Dosage Effects in Animal Models

The effects of clemizole hydrochloride vary with different dosages in animal models. In studies involving zebrafish models of Dravet syndrome, clemizole hydrochloride has been shown to suppress spontaneous convulsive behavior and electrographic seizures at doses ranging from 1 to 5 mg/kg . In rat models of Parkinson’s disease, clemizole hydrochloride administered at doses of 10 and 30 mg/kg for 14 days resulted in significant improvements in neurobehavioral deficits and mitochondrial function . Higher doses may lead to adverse effects, including potential toxicity.

Metabolic Pathways

Clemizole hydrochloride is involved in various metabolic pathways, primarily through its interaction with TRPC5 channels and serotonin receptors. The inhibition of TRPC5 channels by clemizole hydrochloride affects calcium signaling pathways, leading to changes in metabolic flux and reduced oxidative stress . Additionally, its role as a 5-HT2 receptor agonist influences serotoninergic transmission, which can impact overall metabolic processes in the brain .

Transport and Distribution

The transport and distribution of clemizole hydrochloride within cells and tissues involve its interaction with specific transporters and binding proteins. Clemizole hydrochloride is efficiently transported across cell membranes and accumulates in specific cellular compartments, including the endoplasmic reticulum and mitochondria . This localization is essential for its inhibitory effects on TRPC5 channels and its role in reducing oxidative stress.

Subcellular Localization

Clemizole hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. It has been shown to localize in the endoplasmic reticulum and mitochondria, where it exerts its inhibitory effects on TRPC5 channels and reduces oxidative stress . The targeting of clemizole hydrochloride to these compartments is facilitated by its chemical structure and post-translational modifications, which direct it to specific organelles.

准备方法

合成路线和反应条件

克雷米唑盐酸盐的合成涉及多个步骤。 包括克雷米唑在内的许多苯并咪唑的标准起始原料是苯二胺或其衍生物 . 合成路线可概括如下:

    与氯乙酸反应: 通过使苯二胺与氯乙酸反应,实现了氯甲基酰胺的初始形成。

    酰亚胺形成: 剩余的游离氨基进行酰亚胺形成,闭环生成 2-氯甲基苯并咪唑。

    卤素的置换: 用吡咯烷置换卤素,得到烷基化产物。

    克雷米唑的形成: 与氢化钠反应,除去稠合咪唑氮上的质子。

工业生产方法

克雷米唑盐酸盐的工业生产方法采用类似的合成路线,但针对大规模生产进行了优化。 该过程包括将克雷米唑盐酸盐、防腐剂和赋形剂溶解在溶剂或增溶剂溶液中,然后加入甘油,并将 pH 值调节至 4-5 .

化学反应分析

相似化合物的比较

克雷米唑盐酸盐在作为 H1 组胺受体拮抗剂和 5HT2 受体激动剂的双重作用方面是独特的。类似的化合物包括:

克雷米唑盐酸盐由于其抗组胺和抗惊厥作用的特殊组合而脱颖而出,使其成为过敏症和癫痫治疗中的一种宝贵化合物。

生物活性

Clemizole hydrochloride, a first-generation antihistamine, has garnered attention for its diverse biological activities, particularly as an inhibitor of transient receptor potential cation 5 (TRPC5) channels and as a histamine H1 receptor antagonist. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and relevant data tables.

1. TRPC5 Channel Inhibition
Clemizole hydrochloride is recognized as a potent inhibitor of TRPC5 channels, with an IC50 value ranging from 1.0 to 1.3 µM. This inhibition is crucial as TRPC5 channels are implicated in various physiological processes, including calcium homeostasis in neurons. Clemizole effectively blocks TRPC5 currents and Ca2+^{2+} entry in low micromolar concentrations, demonstrating a sixfold selectivity for TRPC5 over other TRP channels such as TRPC4 and TRPC3 .

2. Histamine H1 Receptor Antagonism
As a histamine H1 receptor antagonist, clemizole exhibits anti-allergic properties. Its mechanism involves blocking the action of histamine, thereby alleviating symptoms associated with allergic reactions .

3. Anticonvulsant Effects
Clemizole has shown promise in reducing seizure frequency in models of epilepsy, particularly in Dravet syndrome. The anticonvulsant effect is believed to result from modulation of serotoninergic transmission in the brain, similar to the effects of fenfluramine .

Cardiac Effects

Clemizole's interaction with cardiac ion channels has been studied extensively. It was found to decrease the hERG channel current (IC50: 0.07 µM), which is significant for cardiac repolarization. This blockade can prolong the QT interval on the ECG, necessitating caution when used therapeutically .

Case Studies

A notable study involved assessing clemizole's efficacy in children with Dravet syndrome. The results indicated that clemizole could serve as an adjunctive therapy, significantly reducing seizure frequency compared to placebo .

Data Tables

Biological ActivityMechanismIC50 (µM)References
TRPC5 InhibitionIon channel blockade1.0 - 1.3 ,
hERG Channel BlockadeIon channel blockade0.07
Histamine H1 AntagonismReceptor blockadeN/A
Anticonvulsant ActivityModulation of serotonin receptorsN/A ,

Clinical Trials and Safety

Clemizole hydrochloride has undergone various clinical trials to evaluate its pharmacokinetics and safety profile. A Phase I study demonstrated that clemizole was well-tolerated among participants at doses up to 80 mg . Ongoing Phase II trials aim to further assess its efficacy in pediatric patients with genetic mutations associated with epilepsy .

属性

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3.ClH/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;/h1-2,5-10H,3-4,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFMJYXRIMLMBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045136
Record name Clemizole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID7968511
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1163-36-6
Record name Clemizole hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clemizole hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clemizole hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Clemizole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Clemizole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.278
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CLEMIZOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85W6I13D8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clemizole hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Clemizole hydrochloride
Reactant of Route 3
Reactant of Route 3
Clemizole hydrochloride
Reactant of Route 4
Reactant of Route 4
Clemizole hydrochloride
Reactant of Route 5
Reactant of Route 5
Clemizole hydrochloride
Reactant of Route 6
Reactant of Route 6
Clemizole hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。